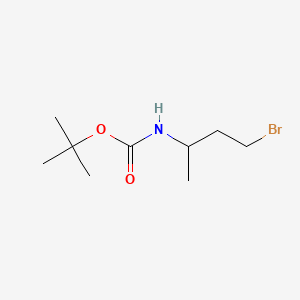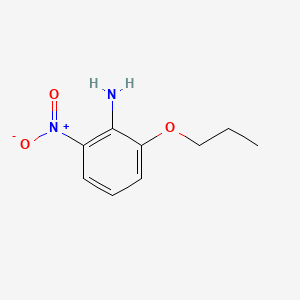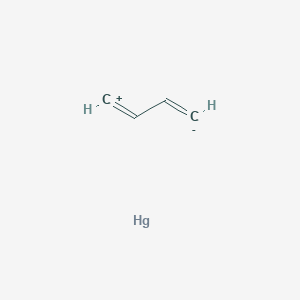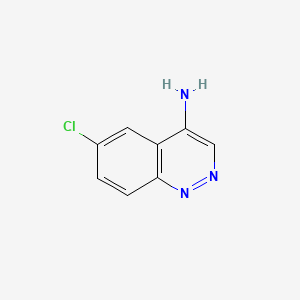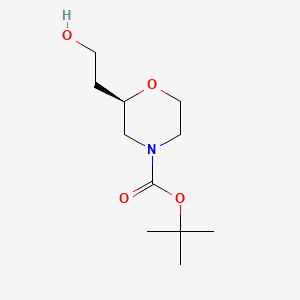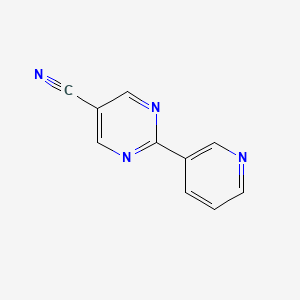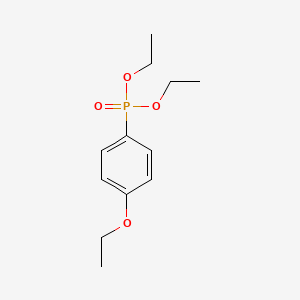
Diethyl (4-ethoxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-ethoxyphenyl)phosphonate, commonly known as DEPEP, is an organic compound that belongs to the family of phosphonates. It is used in various fields such as pharmaceuticals, agrochemicals, and materials science. DEPEP is a versatile compound that can be synthesized by various methods and has numerous applications.
Applications De Recherche Scientifique
Synthesis of Alkynes : It's used in the synthesis of alkynes, like (4-Methoxyphenyl)Ethyne, showcasing its utility in organic syntheses (Marinetti & Savignac, 2003).
Corrosion Inhibition : A derivative, diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, demonstrates effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, useful in industrial processes (Gupta et al., 2017).
Anticorrosion Properties : Other derivatives like diethyl (phenylamino) methyl phosphonate are studied for their anticorrosion properties on carbon steel in acidic medium, further underlining the significance in corrosion resistance applications (Moumeni et al., 2020).
Synthesis of Novel Polymers : The compound has been utilized in the synthesis of novel triazole-containing phosphonate polymers, indicating its potential in advanced polymer chemistry (Dolan et al., 2015).
Computational Molecular Docking Studies : It's used in the synthesis of alkylphosphonate derivatives with potential as antimicrobial drugs, as indicated by computational molecular docking studies (Shaik et al., 2021).
Propriétés
IUPAC Name |
1-diethoxyphosphoryl-4-ethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWDNCPMZRZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-ethoxyphenyl)phosphonate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

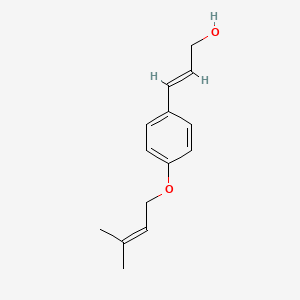
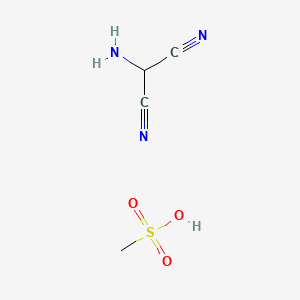
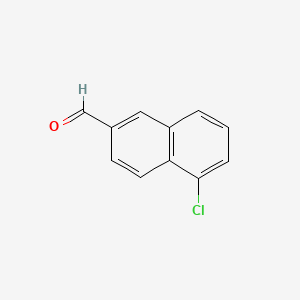
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)

